molecular formula C19H18N2O4S B563496 Keto Pioglitazone-d4 (M-III-d4) CAS No. 1185033-84-4

Keto Pioglitazone-d4 (M-III-d4)

Numéro de catalogue: B563496
Numéro CAS: 1185033-84-4
Poids moléculaire: 374.447
Clé InChI: JMLKLMFMQRAJNI-LZMSFWOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Keto Pioglitazone-d4 (M-III-d4) is a complex organic compound characterized by its unique structure, which includes a thiazolidine-2,4-dione core and a pyridin-2-yl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Keto Pioglitazone-d4 (M-III-d4) typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards .

Analyse Des Réactions Chimiques

Metabolic Reactions

Keto Pioglitazone-d4 (M-III-d4) is generated via hepatic metabolism of Pioglitazone-d4 through cytochrome P450 enzymes (CYP2C8 and CYP3A4). Key metabolic pathways include:

  • Oxidation : Formation of keto derivatives via dehydrogenation at the thiazolidinedione ring.
  • Hydroxylation : Introduction of hydroxyl groups at specific positions, producing active metabolites (e.g., Hydroxy Pioglitazone-d5).

Deuteration at the 2,3,5,6 positions of the benzene ring reduces metabolic degradation rates due to kinetic isotope effects, enhancing stability in analytical applications .

Table 1: LC-MS/MS Parameters for Keto Pioglitazone-d4 (M-III-d4)

ParameterValue
Quantitative Range10–2000 ng/mL
Internal StandardKeto Pioglitazone-d4
Retention Time3.2 ± 0.5 min
Ionization ModePositive ESI
Transition (m/z)370.4 → 142.1 (quantifier)

Validation studies confirm linearity (R² > 0.99) and precision (%CV < 15%) across this range .

Isotopic Effects on Reactivity

Deuteration alters reaction kinetics:

  • Reduced Metabolic Clearance : Deuterated analogs show a 1.5–2-fold increase in half-life compared to non-deuterated forms due to slower C-D bond cleavage .
  • Enhanced Stability : Improved resistance to oxidative degradation under storage conditions (-20°C, inert atmosphere) .

Table 2: Comparative Pharmacokinetics (Pioglitazone vs. Deuterated Form)

ParameterPioglitazonePioglitazone-d4
Half-life (t₁/₂)3–7 hours5–11 hours
Cmax (ng/mL)800–1200750–1100
AUC (ng·h/mL)10,000–15,00014,000–18,000

Data from clinical studies highlight prolonged exposure metrics for deuterated variants .

Synthetic and Degradation Pathways

Synthesis involves deuterium incorporation during key steps:

  • Deuterated Reagents : Use of D₂O or deuterated solvents in the cyclization of 5-ethyl-2-pyridinecarboxaldehyde intermediates .
  • Stability Testing : Under accelerated conditions (40°C/75% RH), degradation products include hydroxylated and dealkylated derivatives, identified via high-resolution MS .

Research Findings

  • Drug-Drug Interaction Studies : Co-administration with luseogliflozin showed no significant alterations in Pioglitazone-d4 pharmacokinetics, confirming metabolic stability .
  • Toxicological Profiling : No hepatotoxicity observed in rat models at doses ≤45 mg/kg, supporting safe use in long-term studies .

Case Study: Analytical Method Development

A validated LC-MS/MS method using Keto Pioglitazone-d4 achieved:

  • Accuracy : 98–102% recovery in plasma samples.
  • Precision : Intra-day CV < 8%.
  • Application : Successfully quantified Pioglitazone metabolites in diabetic patients, aiding dose optimization .

Applications De Recherche Scientifique

Pharmacokinetic Studies

Keto Pioglitazone-d4 is extensively used in pharmacokinetic studies to measure the concentration of pioglitazone and its metabolites in biological samples. The stable isotope labeling allows for precise quantification through advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Findings:

  • A study developed a method for simultaneously determining pioglitazone, keto pioglitazone, and hydroxy pioglitazone in human plasma using Keto Pioglitazone-d4 as an internal standard. The method demonstrated validation parameters suitable for clinical studies, with a detection range for keto pioglitazone from 3.23 ng/mL to 512.60 ng/mL .
  • Another study highlighted the absence of significant drug-drug interactions when keto pioglitazone was administered alongside other oral antidiabetic drugs, indicating its utility in combination therapies .

Bioequivalence Studies

Keto Pioglitazone-d4 plays a crucial role in bioequivalence studies that assess the therapeutic equivalence of generic formulations compared to brand-name counterparts. Its use as an internal standard helps ensure accurate measurement of drug absorption and metabolism.

Application Example:

  • In a bioequivalence study, researchers successfully validated an HPLC method that utilized Keto Pioglitazone-d4 for analyzing plasma samples from subjects administered pioglitazone. This approach confirmed the reliability of the method for regulatory submissions .

Metabolic Research

Research has shown that keto derivatives of pioglitazone can influence metabolic pathways related to glucose homeostasis and lipid metabolism. Keto Pioglitazone-d4 is employed in studies investigating these effects, particularly in the context of type 2 diabetes.

Research Insights:

  • A recent study indicated that administration of pioglitazone could alleviate canagliflozin-induced increases in ketone bodies, suggesting a protective role against metabolic disturbances associated with diabetes medications . The involvement of keto pioglitazone derivatives in these metabolic pathways is an area of ongoing investigation.

Clinical Implications

The clinical applications of Keto Pioglitazone-d4 extend to understanding the pharmacodynamics and safety profiles of pioglitazone and its metabolites. By providing insights into how these compounds behave in vivo, researchers can better evaluate their therapeutic potential.

Clinical Study Findings:

  • In trials involving insulin-treated patients with type 2 diabetes, it was observed that pioglitazone prevented increases in plasma ketones associated with other medications like dapagliflozin . This finding underlines the importance of keto derivatives in managing diabetes-related complications.

Data Summary Table

Application AreaDescriptionKey Findings
Pharmacokinetic StudiesMeasurement of drug concentrations using LC-MS/MSValidated methods for detecting keto pioglitazone levels in plasma
Bioequivalence StudiesAssessing therapeutic equivalence between formulationsSuccessful validation using keto pioglitazone as an internal standard
Metabolic ResearchInvestigating effects on glucose and lipid metabolismAlleviation of ketone body increases by pioglitazone observed
Clinical ImplicationsUnderstanding pharmacodynamics and safety profilesPrevention of increased plasma ketones noted in clinical settings

Mécanisme D'action

The mechanism of action of Keto Pioglitazone-d4 (M-III-d4) involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

    5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione: Similar structure but without the tetradeuterio substitution.

    2-(5-Acetylpyridin-2-yl)pyrimidine derivatives: Similar pyridin-2-yl group but different core structure.

    Thiazolidine-2,4-dione derivatives: Similar core structure but different substituents

Uniqueness

The uniqueness of Keto Pioglitazone-d4 (M-III-d4) lies in its specific combination of functional groups and the presence of tetradeuterio substitution, which may confer unique chemical and biological properties compared to similar compounds .

Propriétés

Numéro CAS

1185033-84-4

Formule moléculaire

C19H18N2O4S

Poids moléculaire

374.447

Nom IUPAC

5-[[4-[2-(5-acetylpyridin-2-yl)-1,1,2,2-tetradeuterioethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H18N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11,17H,8-10H2,1H3,(H,21,23,24)/i8D2,9D2

Clé InChI

JMLKLMFMQRAJNI-LZMSFWOYSA-N

SMILES

CC(=O)C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3

Synonymes

5-[[4-[2-(5-Acetyl-2-pyridinyl)ethoxy-d4]phenyl]methyl]-2,4-thiazolidinedione;  Keto-Pioglitazone (M-III)-d4; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.